Stereochemical Identity: (R)-Configuration Specific Rotation vs (S)-Enantiomer in 5-Hydroxynorvaline Scaffold
The (R)-enantiomer of the core 5-hydroxynorvaline scaffold (the deprotected form) exhibits a specific rotation of [α]D23 -28.0° (c = 2, 6N HCl), while the (S)-enantiomer shows [α]D23 -28.8° under identical conditions, a measurable difference of 0.8° in magnitude [1]. Although the magnitude difference is modest, the sign alone provides unambiguous stereochemical assignment and quality control verification; the racemic DL-form displays no net optical rotation. For the Cbz-protected derivative, the benzyloxycarbonyl group further modulates the observed rotation, and procurement-grade material specified as (R)-2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid must be verified against the corresponding (S)-enantiomer (CAS 32447-19-1) or the racemate (CAS 2352068-77-8) using chiral HPLC or polarimetry to confirm enantiomeric integrity .
| Evidence Dimension | Specific optical rotation ([α]D23) of the deprotected 5-hydroxynorvaline core |
|---|---|
| Target Compound Data | [α]D23 -28.0° (c = 2, 6N HCl) for D-form (R-configuration) of 5-hydroxynorvaline |
| Comparator Or Baseline | [α]D23 -28.8° (c = 2, 6N HCl) for L-form (S-configuration); [α]D23 0° for DL-form (racemic) |
| Quantified Difference | 0.8° magnitude difference between R and S enantiomers; complete optical inactivity of racemate vs either enantiomer |
| Conditions | Measured on free 5-hydroxynorvaline (deprotected scaffold) at 23°C, concentration 2 g/100 mL in 6N HCl |
Why This Matters
Optical rotation provides the primary orthogonal identity check distinguishing the (R)-enantiomer from its (S)-counterpart and racemate, essential for procurement verification when stereochemical fidelity is critical to downstream peptide conformation and biological activity.
- [1] DrugFuture. Pentahomoserine (5-Hydroxynorvaline). CAS 533-88-0. Derivative Type: D-Form; [a]D23 -28.0° (c = 2 in 6N HCl). Derivative Type: L-Form; [a]D23 -28.8° (c = 2 in 6N HCl). https://www.drugfuture.com/chemdata/pentahomoserine.html View Source
